PLK1-IN-11

説明

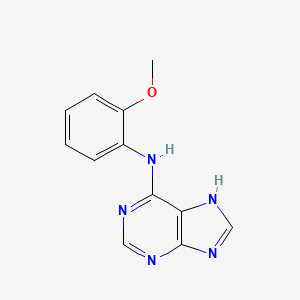

Structure

3D Structure

特性

CAS番号 |

73663-97-5 |

|---|---|

分子式 |

C12H11N5O |

分子量 |

241.25 g/mol |

IUPAC名 |

N-(2-methoxyphenyl)-7H-purin-6-amine |

InChI |

InChI=1S/C12H11N5O/c1-18-9-5-3-2-4-8(9)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17) |

InChIキー |

IQOGGWLYHJXIIF-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1NC2=NC=NC3=C2NC=N3 |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of PLK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "PLK1-IN-11." This guide therefore provides a comprehensive overview of the mechanism of action of Polo-like kinase 1 (PLK1) inhibitors based on well-characterized examples. The principles, experimental methodologies, and signaling pathways described herein are representative of the field and provide a foundational understanding for the study of any PLK1 inhibitor.

Core Concept: Targeting the Master Regulator of Mitosis

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that acts as a master regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3][4][5] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2/M phase.[6] In a vast array of human cancers, PLK1 is overexpressed, and this overexpression often correlates with poor prognosis, making it a prime target for anticancer drug development.[5][7][8] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptotic cell death in cancer cells, while generally having a less severe effect on normal, non-proliferating cells.[4][9]

Mechanism of Action: Two Primary Strategies for Inhibition

PLK1 inhibitors primarily function through two distinct mechanisms, targeting different functional domains of the kinase:

-

ATP-Competitive Inhibition of the Kinase Domain (KD): The majority of clinically advanced PLK1 inhibitors are small molecules that bind to the ATP-binding pocket of the N-terminal kinase domain.[10] By competing with ATP, these inhibitors block the catalytic activity of PLK1, preventing the phosphorylation of its numerous downstream substrates that are essential for mitotic progression.[1]

-

Inhibition of the Polo-Box Domain (PBD): The C-terminal Polo-Box Domain (PBD) is unique to the PLK family and serves as a docking site for phosphorylated substrates.[1][5][11] This interaction is crucial for the proper subcellular localization of PLK1 and for bringing the kinase in proximity to its targets.[1][4] PBD inhibitors, which can be peptides or small molecules, disrupt these protein-protein interactions, leading to mislocalization of PLK1 and preventing its function, ultimately resulting in mitotic catastrophe and apoptosis.[1][12]

Quantitative Analysis of PLK1 Inhibitor Activity

The potency and selectivity of PLK1 inhibitors are determined through various in vitro assays. The following table summarizes representative quantitative data for well-characterized PLK1 inhibitors.

| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Cell Line Examples | Reference |

| BI 2536 | ATP-competitive | PLK1 | 0.83 | < 0.5 | HeLa, HCT116 | [9] |

| Volasertib (BI 6727) | ATP-competitive | PLK1 | 0.87 | N/A | Various cancer cell lines | [13] |

| Onvansertib (NMS-P937) | ATP-competitive | PLK1 | 2 | N/A | PC3, HeLa, SKOV-3 | [9][13] |

| Rigosertib | Multi-kinase | PLK1, others | N/A | N/A | NCI-H295R, MUC-1, CU-ACC2 | N/A |

| Scytonemin | Natural Product | PLK1 | 2000 ± 100 | N/A | In vitro assays | [5] |

| Poloxin | PBD Inhibitor | PLK1 PBD | 4800 ± 1300 | N/A | In vitro assays | N/A |

N/A: Not Available in the reviewed literature.

Experimental Protocols for Characterizing PLK1 Inhibitors

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of PLK1 inhibitors.

In Vitro Kinase Assay

Purpose: To determine the direct inhibitory effect of a compound on the catalytic activity of PLK1.

Methodology:

-

Recombinant human PLK1 enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

The test compound (e.g., this compound) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

-

Luminescence-based assay: Using a substrate that, when phosphorylated, can be detected by a specific antibody conjugated to a luciferase enzyme.

-

Fluorescence-based assay: Employing a fluorescently labeled substrate and detecting changes in fluorescence polarization upon phosphorylation.

-

-

The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation Assay

Purpose: To assess the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.

Methodology:

-

Cancer cells (e.g., HeLa, A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the PLK1 inhibitor for a specified duration (e.g., 72 hours).

-

Cell viability is measured using one of several common methods:

-

MTT or MTS assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.

-

-

The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is determined.

Flow Cytometry for Cell Cycle Analysis

Purpose: To determine the specific phase of the cell cycle at which the inhibitor induces arrest.

Methodology:

-

Cells are treated with the PLK1 inhibitor at a concentration around its IC50 for a defined period (e.g., 24-48 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI) or DAPI, in the presence of RNase A to eliminate RNA staining.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A significant increase in the G2/M population is indicative of a PLK1 inhibitor-induced mitotic arrest.

Western Blot Analysis

Purpose: To examine the effect of the inhibitor on the expression and phosphorylation status of PLK1 and its downstream targets.

Methodology:

-

Cells are treated with the PLK1 inhibitor for various time points and at different concentrations.

-

Total cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for proteins of interest, such as:

-

Total PLK1

-

Phospho-PLK1 (Thr210)

-

Phospho-Histone H3 (Ser10) (a marker of mitosis)

-

Cleaved PARP or Cleaved Caspase-3 (markers of apoptosis)

-

Loading controls (e.g., GAPDH, β-actin)

-

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

The following diagrams illustrate the central role of PLK1 in cell cycle regulation and the mechanisms of its inhibition.

Caption: The PLK1 signaling pathway, a central regulator of mitotic progression.

References

- 1. mdpi.com [mdpi.com]

- 2. PLK1 is a critical determinant of tumor cell sensitivity to CPT11 and its inhibition enhances the drug antitumor efficacy in squamous cell carcinoma models sensitive and resistant to camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 7. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polo-like kinase 1 (Plk1) overexpression enhances ionizing radiation-induced cancer formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Plk1-Targeted Small Molecule Inhibitors: Molecular Basis for Their Potency and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Volasertib (BI 6727): A Technical Guide to a Potent PLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Volasertib (B1683956) (BI 6727), a potent and selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a critical regulator of the cell cycle, and its overexpression is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] Volasertib is an ATP-competitive inhibitor that has demonstrated significant anti-proliferative activity in a wide range of cancer models and has been evaluated in clinical trials.[3][4][5] This document details its mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for its evaluation.

Mechanism of Action

Volasertib is a dihydropteridinone derivative that acts as a highly potent, ATP-competitive inhibitor of the serine/threonine kinase PLK1.[1][3] PLK1 plays a pivotal role in multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[6][7] By binding to the ATP-binding pocket of PLK1, Volasertib disrupts these essential mitotic functions.[8] This inhibition leads to a distinct cellular phenotype known as "Polo arrest," characterized by cells accumulating in the G2/M phase of the cell cycle with monopolar spindles.[4][8] Ultimately, this prolonged mitotic arrest triggers the apoptotic cell death pathway in cancer cells.[3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for Volasertib, providing a comparative overview of its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: In Vitro Kinase Inhibitory Activity of Volasertib

| Kinase | IC₅₀ (nM) |

| PLK1 | 0.87 |

| PLK2 | 5 |

| PLK3 | 56 |

| Data sourced from multiple studies, indicating high potency and selectivity for PLK1 over other PLK family members.[1][3][4][10][11] |

Table 2: In Vitro Cellular Potency of Volasertib in Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ / GI₅₀ (nM) |

| HCT116 | Colorectal | 23 |

| NCI-H460 | Lung | 21 |

| BRO | Melanoma | 11 |

| GRANTA-519 | Mantle Cell Lymphoma | 15 |

| HL-60 | Acute Myeloid Leukemia | 5.8 - 32 |

| MOLM14 | Acute Myeloid Leukemia | 4.6 |

| MV4;11 | Acute Myeloid Leukemia | 4.6 |

| K562 | Chronic Myeloid Leukemia | 14.1 |

| EC₅₀ (50% effective concentration) and GI₅₀ (50% growth inhibition) values demonstrate broad anti-proliferative activity across various cancer types.[1][10][11] |

Table 3: Key Pharmacokinetic Parameters of Volasertib in Humans

| Parameter | Value |

| Terminal Half-life (t½) | ~111 - 135 hours |

| Volume of Distribution (Vd) | >3000 - 4000 L |

| Clearance | Moderate |

| Data from Phase I clinical trials in patients with advanced solid tumors. The long half-life and large volume of distribution are notable features.[12][13][14] |

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological context and the experimental strategies used to evaluate PLK1 inhibitors.

Detailed Experimental Protocols

The following protocols provide a framework for the key experiments used to characterize PLK1 inhibitors like Volasertib.

In Vitro PLK1 Kinase Assay (Luminescence-based)

This protocol is adapted from ADP-Glo™ Kinase Assay principles to measure the enzymatic activity of PLK1.[15]

-

Objective: To determine the IC₅₀ value of an inhibitor against purified PLK1 enzyme.

-

Materials:

-

Recombinant human PLK1 enzyme.

-

Kinase Buffer (e.g., 50 mM MOPS, pH 7.2, 2.5 mM β-glycerophosphate, 1 mM EGTA, 5 mM MgCl₂).[17]

-

ATP solution.

-

Volasertib or test compound, serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (or similar).

-

White, opaque 96-well or 384-well plates.

-

Plate reader capable of measuring luminescence.

-

-

Procedure:

-

Prepare the kinase reaction mix by combining kinase buffer, PLK1 enzyme, and substrate in each well of the plate.

-

Add 1 µL of serially diluted Volasertib or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for PLK1.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to PLK1 activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using non-linear regression.

-

Cell Viability / Cytotoxicity Assay (MTT-based)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[18][19]

-

Objective: To determine the GI₅₀ (or EC₅₀) of Volasertib in a panel of cancer cell lines.

-

Materials:

-

Cancer cell lines of interest (e.g., HCT116, HL-60).

-

Complete cell culture medium.

-

Volasertib or test compound, serially diluted.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[19][20]

-

Sterile 96-well cell culture plates.

-

Microplate reader (absorbance at 570-590 nm).

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[20]

-

Remove the medium and add fresh medium containing serial dilutions of Volasertib or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[20]

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[19][20]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[20][21]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

-

Measure the absorbance at 570 nm (with a reference wavelength >650 nm).[18]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the DNA content of cells, revealing the distribution of the cell population in different phases of the cell cycle.[8][9]

-

Objective: To assess the ability of Volasertib to induce G2/M cell cycle arrest.

-

Materials:

-

Cancer cells treated with Volasertib or vehicle control for a set time (e.g., 24 hours).[9][22]

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA (for adherent cells).

-

Ice-cold 70% ethanol (B145695).

-

Propidium Iodide (PI) staining solution (containing PI and RNase A).

-

Flow cytometer.

-

-

Procedure:

-

Harvest both adherent and suspension cells from the treatment plates. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.[8]

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[8]

-

Wash the cell pellet once with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[8][9]

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[9]

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

-

Apoptosis Assay (Caspase Activity)

This protocol measures the activity of key executioner caspases, like caspase-3, which are activated during apoptosis.[23][24]

-

Objective: To confirm that cell death induced by Volasertib occurs via apoptosis.

-

Materials:

-

Cancer cells treated with Volasertib or vehicle control for a set time (e.g., 48 hours).[9]

-

Cell lysis buffer.

-

Caspase-3 fluorometric or colorimetric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-AMC or DEVD-pNA).

-

Microplate reader (fluorescence or absorbance).

-

-

Procedure:

-

Harvest treated cells and prepare cell lysates according to the assay kit manufacturer's instructions.[24]

-

Determine the protein concentration of each lysate to ensure equal loading.

-

In a 96-well plate, add an equal amount of protein from each lysate to the appropriate wells.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence (e.g., excitation/emission ~390/460 nm for AMC-based substrates) or absorbance.[25]

-

Calculate the fold-increase in caspase-3 activity in Volasertib-treated samples compared to the vehicle control. A significant increase is indicative of apoptosis.[23]

-

Conclusion

Volasertib (BI 6727) is a well-characterized, potent inhibitor of PLK1 with significant anti-tumor activity across a range of preclinical models. Its mechanism of action, centered on the induction of mitotic arrest and subsequent apoptosis, is well-established.[4][13] The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers in oncology and drug development. These methodologies are fundamental for the evaluation of Volasertib and can be adapted for the characterization of novel PLK1 inhibitors, facilitating further research into this important class of anti-cancer agents.

References

- 1. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. oncotarget.com [oncotarget.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. benchchem.com [benchchem.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. A phase I study of two dosing schedules of volasertib (BI 6727), an intravenous polo-like kinase inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase I, dose-escalation study of the novel Polo-like kinase inhibitor volasertib (BI 6727) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. promega.com [promega.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 20. MTT (Assay protocol [protocols.io]

- 21. broadpharm.com [broadpharm.com]

- 22. researchgate.net [researchgate.net]

- 23. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

Target Validation of PLK1 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Polo-like kinase 1 (PLK1) in cancer cells. PLK1, a serine/threonine kinase, is a critical regulator of mitotic progression, and its overexpression is a hallmark of numerous human cancers, often correlating with poor prognosis.[1][2][3] These characteristics establish PLK1 as a compelling target for anticancer drug development.[4] This document outlines the typical effects of PLK1 inhibition on cancer cell lines, details the experimental protocols used for its validation, and illustrates the key signaling pathways and experimental workflows.

Data Presentation: The Impact of PLK1 Inhibition

Inhibition of PLK1 in cancer cells typically results in potent anti-proliferative and pro-apoptotic effects. The following tables summarize quantitative data from studies on representative PLK1 inhibitors, demonstrating their impact on cell viability, cell cycle progression, and induction of apoptosis.

Table 1: Anti-proliferative Activity of PLK1 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | PLK1 Inhibitor | IC50 (nM) | Citation |

| Daoy | Medulloblastoma | BI 2536 | 5 | [3] |

| ONS-76 | Medulloblastoma | BI 2536 | 7.5 | [3] |

| HuCCA1 | Cholangiocarcinoma | BI 2536 | ~10 | [5] |

| KKU055 | Cholangiocarcinoma | BI 2536 | ~10 | [5] |

| KKU100 | Cholangiocarcinoma | BI 6727 | ~10 | [5] |

| KKU213A | Cholangiocarcinoma | BI 6727 | ~10 | [5] |

| SUM149 | Triple Negative Breast Cancer | GSK461364 | 2.3 | [6] |

| SUM159 | Triple Negative Breast Cancer | GSK461364 | 4.8 | [6] |

Table 2: Effect of PLK1 Inhibition on Cell Cycle Distribution

| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |

| HuCCA1 | Vehicle Control | 55 | 25 | 20 | [5] |

| HuCCA1 | BI 2536 (10 nM) | 10 | 10 | 80 | [5] |

| KKU055 | Vehicle Control | 60 | 20 | 20 | [5] |

| KKU055 | BI 2536 (10 nM) | 15 | 10 | 75 | [5] |

| KKU100 | Vehicle Control | 50 | 30 | 20 | [5] |

| KKU100 | BI 6727 (100 nM) | 10 | 5 | 85 | [5] |

Table 3: Induction of Apoptosis by PLK1 Inhibition

| Cell Line | Treatment | Assay | % Apoptotic Cells | Citation |

| Daoy | BI 2536 (5 nM) | Annexin V/PI | Increased vs. Control | [3] |

| ONS-76 | BI 2536 (7.5 nM) | Annexin V/PI | Increased vs. Control | [3] |

| PANC-1 | PLK1 siRNA | Immunofluorescence | ~25% | [7] |

| HeLa | PLK1 depletion | FACS (Sub-G1) | ~36% (fragmented nuclei) | [8] |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in PLK1 target validation.

Caption: PLK1 Signaling Pathway and Inhibition.

Caption: Experimental Workflow for PLK1 Target Validation.

Caption: Logical Flow of PLK1 Inhibitor's Mechanism.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

PLK1 inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[9][10]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[10]

-

Compound Treatment: Prepare serial dilutions of the PLK1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9][11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well cell culture plates

-

PLK1 inhibitor

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate).[12]

-

RNase A (100 µg/mL).[13]

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed 1-2 x 10⁶ cells in 6-well plates, allow them to adhere overnight, and then treat with the PLK1 inhibitor at desired concentrations for 24 hours.[5]

-

Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.[13][14]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[15] Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[5]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

PLK1 inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[16]

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the PLK1 inhibitor for a specified time (e.g., 48 or 72 hours).

-

Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.[17]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Quadrant Analysis:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blotting for Target Engagement and Downstream Effects

This technique is used to detect changes in the expression and phosphorylation status of PLK1 and key cell cycle and apoptosis-related proteins.

Materials:

-

PLK1 inhibitor

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-PLK1, anti-phospho-PLK1 (Thr210), anti-Cyclin B1, anti-γH2AX, anti-cleaved PARP, anti-Actin/Tubulin).[5][7]

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with the PLK1 inhibitor. After treatment, wash cells with cold PBS and lyse with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in markers like cleaved PARP and γH2AX, alongside changes in cell cycle proteins like Cyclin B1, would validate the inhibitor's mechanism of action.[5]

References

- 1. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PLK1 is a critical determinant of tumor cell sensitivity to CPT11 and its inhibition enhances the drug antitumor efficacy in squamous cell carcinoma models sensitive and resistant to camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polo-like kinase 1 (PLK1) inhibition suppresses cell growth and enhances radiation sensitivity in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer | PLOS One [journals.plos.org]

- 7. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kumc.edu [kumc.edu]

PLK1 Inhibition: A Tale of Two Pockets - An In-depth Technical Guide to ATP-Competitive versus Polo-Box Domain Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Polo-like kinase 1 (PLK1) stands as a critical regulator of cell division, orchestrating multiple key events during mitosis. Its overexpression is a hallmark of numerous cancers, rendering it a prime target for therapeutic intervention. The development of PLK1 inhibitors has predominantly followed two distinct strategies: targeting the ATP-binding pocket of the kinase domain or disrupting the protein-protein interactions mediated by the Polo-Box Domain (PBD). This technical guide provides a comprehensive comparison of these two inhibitory approaches, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

The Dual Nature of PLK1: Kinase Domain and Polo-Box Domain

PLK1 is a serine/threonine kinase comprising two principal functional domains: an N-terminal kinase domain (KD) and a C-terminal Polo-Box Domain (PBD).[1] The KD is responsible for the catalytic activity of the enzyme, transferring a phosphate (B84403) group from ATP to its substrates.[2] The PBD, on the other hand, functions as a phosphopeptide-binding module, crucial for the subcellular localization of PLK1 and for recognizing its substrates.[3][4][5] This dual-domain architecture presents two distinct opportunities for pharmacological intervention.[6]

Mechanisms of Inhibition: A Comparative Overview

ATP-Competitive Inhibitors: Blocking the Engine

ATP-competitive inhibitors represent the most explored class of PLK1 inhibitors to date.[6] These small molecules directly compete with ATP for binding within the catalytic site of the kinase domain.[7] By occupying this pocket, they prevent the phosphorylation of PLK1 substrates, leading to a cascade of mitotic disruptions, including mitotic arrest and ultimately, apoptosis in cancer cells.[6][8]

Key Characteristics:

-

Mechanism: Direct competition with ATP at the kinase domain's active site.[7]

-

Consequence: Inhibition of substrate phosphorylation, leading to mitotic arrest and apoptosis.[6][8]

-

Advantages: Potent inhibition of kinase activity.

-

Limitations: Potential for off-target effects due to the conserved nature of the ATP-binding pocket among kinases, which can lead to toxicity and a narrow therapeutic window.[6][9] Resistance can also emerge through mutations in the ATP-binding site.[9]

PBD Inhibitors: Disrupting the Targeting System

Inhibitors targeting the PBD represent a more recent and highly specific approach.[6] These agents are designed to block the phosphopeptide-binding site within the PBD, thereby preventing PLK1 from localizing to its specific subcellular structures, such as centrosomes and kinetochores, and from interacting with its substrates.[6] This mislocalization effectively abrogates PLK1 function, leading to defects in chromosome segregation and cytokinesis, and ultimately inducing apoptosis.[6]

Key Characteristics:

-

Mechanism: Blockade of the phosphopeptide-binding site on the PBD.[6]

-

Consequence: Mislocalization of PLK1, preventing substrate interaction and leading to mitotic catastrophe.[6]

-

Advantages: Higher specificity compared to ATP-competitive inhibitors, as the PBD is unique to the PLK family.[10] This could translate to a better toxicity profile.

-

Limitations: Generally, these inhibitors are at an earlier stage of development and may face challenges related to cell permeability and proteolytic stability, particularly for peptide-based inhibitors.[11]

Quantitative Data: A Comparative Look at Inhibitor Potency

The following tables summarize key quantitative data for representative ATP-competitive and PBD inhibitors of PLK1.

Table 1: Potency of ATP-Competitive PLK1 Inhibitors

| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference(s) |

| BI 2536 | PLK1, PLK2, PLK3 | 0.83 (PLK1), 3.5 (PLK2), 9 (PLK3) | Various | [7] |

| PLK1 | ~1.3 | - | [12] | |

| BI 6727 (Volasertib) | PLK1 | - | - | [13] |

| GSK461364A | PLK1 | ~2.9 | - | [12] |

| NMS-P937 (Onvansertib) | PLK1 | - | PC3, HeLa, SKOV-3 | [14] |

Table 2: Potency of PBD Inhibitors of PLK1

| Compound | Target | IC50 / Kd (µM) | Assay Type | Reference(s) |

| Thymoquinone | PLK1-PBD | - | - | [11] |

| Poloxin | PLK1-PBD | - | - | [11] |

| Hit-5 | PLK1-PBD | Kd = 26 ± 5 | Microscale Thermophoresis | [11] |

| T521 | PLK1-PBD | 1 - 5 (cell proliferation) | Cell-based | [8] |

Experimental Protocols: Methodologies for Inhibitor Characterization

In Vitro Kinase Assays

4.1.1. Radiometric Kinase Assay

This assay directly measures the enzymatic activity of PLK1 by quantifying the incorporation of radio-labeled phosphate from [γ-³²P]ATP into a substrate.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant PLK1 enzyme, a suitable substrate (e.g., dephosphorylated casein), and a reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 5 mM DTT, 2 mM EGTA).[12]

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., PLK1-IN-11) to the reaction mixture.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.[12]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[12]

-

Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.[15]

-

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[15]

-

Quantification: Measure the radioactivity of the phosphorylated substrate using a liquid scintillation counter.[12]

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

4.1.2. FRET-Based Kinase Assay (e.g., Z'-Lyte™)

This assay utilizes a peptide substrate labeled with a FRET pair (donor and acceptor fluorophores). Phosphorylation of the peptide by PLK1 protects it from cleavage by a protease, thus maintaining the FRET signal.

Protocol:

-

Reaction Setup: In a microplate well, combine purified PLK1, the FRET-peptide substrate, and ATP in a reaction buffer.[12]

-

Inhibitor Addition: Add serial dilutions of the test compound.

-

Kinase Reaction: Incubate to allow for substrate phosphorylation.

-

Development: Add a development reagent containing a site-specific protease that cleaves the unphosphorylated peptide.

-

Signal Detection: Measure the fluorescence emission of both the donor (e.g., coumarin) and acceptor (e.g., fluorescein). The ratio of these emissions reflects the extent of phosphorylation.[12]

-

Data Analysis: Determine the IC50 value from the dose-response curve.

PBD Binding Assays

4.2.1. ELISA-Based Inhibition Assay

This assay measures the ability of a compound to disrupt the interaction between the PLK1 PBD and a phosphorylated peptide ligand.

Protocol:

-

Plate Coating: Coat a microplate with a purified, tagged PLK1 PBD protein.

-

Inhibitor Incubation: Add the test PBD inhibitor at various concentrations.

-

Ligand Addition: Add a biotinylated phosphopeptide known to bind to the PBD.

-

Detection: Add a streptavidin-conjugated enzyme (e.g., HRP) followed by a chromogenic substrate.

-

Quantification: Measure the absorbance to determine the amount of bound phosphopeptide. A decrease in signal indicates inhibition of the PBD-peptide interaction.[16]

-

Data Analysis: Calculate the IC50 from the resulting inhibition curve.

4.2.2. Microscale Thermophoresis (MST)

MST measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is affected by binding events.

Protocol:

-

Labeling: Label either the purified PLK1 PBD or the test compound with a fluorophore.

-

Titration: Prepare a series of dilutions of the unlabeled binding partner.

-

Incubation: Mix the labeled molecule at a constant concentration with the different concentrations of the unlabeled partner.

-

MST Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

-

Data Analysis: Analyze the change in thermophoresis to determine the dissociation constant (Kd), which reflects the binding affinity.[11]

Cell-Based Assays

4.3.1. Cell Viability/Proliferation Assay

These assays assess the effect of inhibitors on the growth and survival of cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the PLK1 inhibitor.

-

Incubation: Incubate for a specified period (e.g., 48-72 hours).

-

Viability Measurement: Assess cell viability using reagents such as MTT, resazurin, or CellTiter-Glo, which measure metabolic activity or ATP content.

-

Data Analysis: Determine the IC50 or EC50 value, representing the concentration of inhibitor that causes 50% reduction in cell viability.[8]

4.3.2. Mitotic Arrest Analysis by Flow Cytometry

This method quantifies the percentage of cells arrested in the G2/M phase of the cell cycle, a characteristic effect of PLK1 inhibition.

Protocol:

-

Cell Treatment: Treat cells with the PLK1 inhibitor for a duration that allows for cell cycle progression into mitosis (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ethanol.

-

Staining: Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI. Often, co-staining for a mitotic marker like phospho-histone H3 (pH3) is performed.[14]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content and pH3 positivity.

-

Data Analysis: Quantify the percentage of cells in the G2/M phase (with 4N DNA content) and the percentage of mitotic cells (pH3 positive).

Visualizing the Pathways and Mechanisms

Caption: PLK1 Signaling Pathway in G2/M Transition.

Caption: Mechanisms of ATP-Competitive vs. PBD Inhibitors.

Caption: Experimental Workflow for PLK1 Inhibitor Characterization.

Conclusion and Future Directions

Both ATP-competitive and PBD inhibitors of PLK1 have demonstrated significant promise as anticancer agents by effectively inducing mitotic arrest and apoptosis in tumor cells.[6][8] While ATP-competitive inhibitors have progressed further in clinical trials, they face challenges related to selectivity and potential for resistance.[9][13] PBD inhibitors offer a highly specific alternative that may circumvent these issues, though they are in earlier stages of development.[6][11] The future of PLK1-targeted therapy may lie in the development of next-generation inhibitors with improved selectivity profiles, combination therapies to overcome resistance, and the further exploration of PBD inhibitors as a promising new class of anticancer drugs.

References

- 1. antbioinc.com [antbioinc.com]

- 2. Discovery of Non-ATP-Competitive Inhibitors of Polo-like Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polo-box domain: a versatile mediator of polo-like kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 11. Discovery of a Potent PLK1-PBD Small-Molecule Inhibitor as an Anticancer Drug Candidate through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. pubs.acs.org [pubs.acs.org]

The Discovery of PLK1-IN-11: An In-depth Technical Guide

An Important Note on the Availability of Information:

Our comprehensive search for the discovery and characterization of a specific Polo-like Kinase 1 (PLK1) inhibitor designated "PLK1-IN-11" did not yield any publicly available scientific literature, patents, or database entries. This suggests that "this compound" may be a compound that is not widely disclosed in the public domain, is in a very early stage of unpublished research, or is an internal designation within a private entity.

Therefore, this guide will proceed by providing an in-depth overview of the general discovery process for a representative, well-characterized PLK1 inhibitor, drawing upon established methodologies and data presentation formats commonly found in drug discovery and development literature for this class of compounds. The information presented herein is a composite representation based on the discovery of various publicly disclosed PLK1 inhibitors and is intended to serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in this target class.

Introduction to Polo-like Kinase 1 (PLK1) as a Therapeutic Target

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its functions are critical for several key mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][4][5] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[6][7][8][9][10][11] Inhibition of PLK1 can lead to mitotic arrest and subsequent apoptosis in cancer cells, providing a therapeutic window for cancer treatment.[5][9] The development of small molecule inhibitors targeting PLK1 has been an active area of research, with several compounds advancing into clinical trials.[6][7][12]

The PLK1 Signaling Pathway

PLK1 functions within a complex signaling network to orchestrate mitotic progression. Its activity is tightly regulated through phosphorylation and its interaction with other proteins. A simplified representation of the core PLK1 signaling pathway is depicted below.

Caption: A diagram illustrating the core PLK1 signaling pathway leading to mitotic entry.

General Discovery Workflow for a PLK1 Inhibitor

The discovery of a novel PLK1 inhibitor typically follows a structured workflow, beginning with target validation and culminating in the identification of a clinical candidate.

Caption: A flowchart outlining the typical stages in the discovery of a small molecule PLK1 inhibitor.

Quantitative Data Summary

The following tables summarize the types of quantitative data that are typically generated during the characterization of a novel PLK1 inhibitor. The values presented are hypothetical and representative of a potent and selective inhibitor.

Table 1: Biochemical Activity

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |

| Representative PLK1 Inhibitor | PLK1 | Kinase Assay | 1.5 | 0.8 |

| PLK2 | Kinase Assay | >1000 | >500 | |

| PLK3 | Kinase Assay | 850 | 420 | |

| Aurora A | Kinase Assay | >5000 | >2500 | |

| Aurora B | Kinase Assay | >5000 | >2500 |

Table 2: Cellular Activity

| Compound | Cell Line | Assay Type | GI50 (nM) | Effect |

| Representative PLK1 Inhibitor | HCT116 (Colon) | Cell Viability | 15 | G2/M Arrest, Apoptosis |

| A549 (Lung) | Cell Viability | 25 | G2/M Arrest, Apoptosis | |

| MDA-MB-231 (Breast) | Cell Viability | 20 | G2/M Arrest, Apoptosis | |

| Normal Fibroblasts | Cell Viability | >1000 | Minimal Effect |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings in drug discovery. Below are representative protocols for key experiments in the characterization of a PLK1 inhibitor.

PLK1 Kinase Assay (Biochemical)

Objective: To determine the in vitro potency of the inhibitor against the PLK1 enzyme.

Materials:

-

Recombinant human PLK1 enzyme

-

Biotinylated peptide substrate (e.g., a peptide derived from a known PLK1 substrate)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (PLK1 inhibitor)

-

384-well plates

-

Detection reagents (e.g., HTRF®, LANCE®, or ADP-Glo™)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the PLK1 enzyme and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents according to the manufacturer's protocol.

-

Read the signal on a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Cell Viability Assay (Cellular)

Objective: To assess the effect of the PLK1 inhibitor on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Complete cell culture medium

-

Test compound (PLK1 inhibitor)

-

96-well cell culture plates

-

Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTT, or resazurin)

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percent viability for each compound concentration relative to the vehicle-treated control and determine the GI₅₀ value.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of the PLK1 inhibitor on cell cycle progression.

Materials:

-

Cancer cell line

-

Test compound (PLK1 inhibitor)

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to determine the DNA content.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

The discovery of a potent and selective PLK1 inhibitor is a multi-faceted process that requires a combination of robust biochemical and cellular assays, medicinal chemistry expertise for structure-activity relationship studies, and a deep understanding of the underlying biology of the PLK1 signaling pathway. While specific data for "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a comprehensive framework for understanding the discovery and characterization of novel inhibitors targeting this critical cancer-related kinase. Future disclosures of data related to novel PLK1 inhibitors will likely follow similar patterns of investigation and data presentation.

References

- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of PLK1 Inhibition in Cell Cycle Progression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.[2] PLK1 is involved in multiple mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3] Due to its essential role in cell division and its frequent overexpression in various cancers, PLK1 has emerged as a promising target for anticancer therapies.[1] This guide provides an in-depth technical overview of the role of PLK1 inhibition in cell cycle progression, using the well-characterized inhibitor BI 2536 as a representative example.

Mechanism of Action of PLK1 Inhibition

PLK1 inhibitors, such as BI 2536, are potent and selective ATP-competitive inhibitors of the PLK1 kinase domain.[4][5] By binding to the ATP-binding pocket of PLK1, these inhibitors block its catalytic activity, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to a characteristic cell cycle arrest in the G2/M phase.[6][7] The arrest is often followed by apoptosis in cancer cells.[6][8]

The key molecular consequences of PLK1 inhibition include:

-

Inhibition of CDC25C activation: PLK1 normally phosphorylates and activates the phosphatase CDC25C, which in turn dephosphorylates and activates the Cyclin B1/CDK1 complex, a key driver of mitotic entry.[9] Inhibition of PLK1 prevents this activation cascade, contributing to the G2/M arrest.

-

Disruption of spindle formation: PLK1 is essential for the maturation of centrosomes and the assembly of a bipolar mitotic spindle.[9] Inhibition of PLK1 leads to the formation of monopolar or aberrant spindles.[10]

-

Prevention of sister chromatid separation: PLK1 activity is required for the removal of cohesin from chromosome arms, a crucial step for proper sister chromatid segregation.[11]

Quantitative Data on the Effects of PLK1 Inhibition

The following tables summarize the quantitative effects of the PLK1 inhibitor BI 2536 on cell proliferation and cell cycle distribution in various cell lines.

Table 1: IC50 Values for BI 2536 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 9 | [10][12] |

| HUVEC | Normal Endothelial Cells | 30 | [10][12] |

| Neonatal Rat Cardiac Fibroblasts | Normal Fibroblasts | 43 | [10][12] |

| Panel of 32 Human Cancer Cell Lines | Various | 2-25 | [4] |

| Neuroblastoma Cell Lines | Neuroblastoma | <100 | [7] |

Table 2: Effect of BI 2536 on Cell Cycle Distribution in Neuroblastoma Cells

| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |

| SH-SY5Y | DMSO (Control) | 65.43 ± 2.11 | 21.81 ± 1.54 | 12.76 ± 1.33 | [6] |

| SH-SY5Y | 5 nM BI 2536 | 15.28 ± 2.56 | 21.08 ± 1.89 | 63.64 ± 3.28 | [6] |

| SK-N-BE(2) | DMSO (Control) | 58.72 ± 3.45 | 25.13 ± 2.78 | 16.15 ± 1.98 | [6] |

| SK-N-BE(2) | 10 nM BI 2536 | 10.89 ± 1.98 | 18.54 ± 2.11 | 70.57 ± 4.01 | [6] |

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a PLK1 inhibitor.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach for 18 hours.

-

Compound Treatment: Treat the cells with various concentrations of the PLK1 inhibitor (e.g., BI 2536) for 24 to 72 hours.

-

Viability Assessment: Assess cell viability using a metabolic assay such as the Cell Counting Kit-8 (CCK8) or Alamar Blue.[6][11]

-

Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[6]

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of a PLK1 inhibitor on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with the desired concentrations of the PLK1 inhibitor for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) overnight at 4°C.[6]

-

Staining: Permeabilize the fixed cells with 0.5% Triton X-100, and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.[6]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Markers

Objective: To examine the effect of a PLK1 inhibitor on the expression and phosphorylation status of key cell cycle proteins.

Methodology:

-

Cell Lysis: Treat cells with the PLK1 inhibitor, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-Histone H3, cleaved PARP).

-

Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.

Visualizations

Caption: PLK1 Signaling Pathway in Cell Cycle Progression.

Caption: Experimental Workflow for Cell Cycle Analysis.

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BI 2536 | Cell Signaling Technology [cellsignal.com]

- 6. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. The Plk1 inhibitor BI 2536 temporarily arrests primary cardiac fibroblasts in mitosis and generates aneuploidy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Anticancer Properties of PLK1 Inhibitors: A Technical Guide

Disclaimer: No specific public data could be retrieved for a compound designated "PLK1-IN-11". This guide therefore provides a comprehensive overview of the initial anticancer studies on several well-characterized Polo-like Kinase 1 (PLK1) inhibitors, including PLK1-IN-12, BI 2536, Volasertib (BI 6727), and T521, to serve as a representative technical resource for researchers, scientists, and drug development professionals.

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[3][4] This guide summarizes the initial preclinical data on the anticancer properties of selected PLK1 inhibitors, focusing on their inhibitory activities, the experimental methods used for their characterization, and the signaling pathways they modulate.

Quantitative Data on PLK1 Inhibitor Potency

The in vitro potency of PLK1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against the PLK1 enzyme and various cancer cell lines. The following tables summarize the available quantitative data for a selection of PLK1 inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type |

| PLK1-IN-12 | PLK1 | 20 | Not Specified |

| PLK2 | >10000 | Not Specified | |

| PLK3 | 3953 | Not Specified | |

| Volasertib (BI 6727) | PLK1 | 0.87 | Cell-free in vitro assay |

| NMS-P937 | PLK1 | 36 | Not Specified |

| T521 | Various Cancer Cell Lines | See Table 2 | Cell Proliferation Assay |

Table 1: In Vitro Kinase Inhibitory Activity of Selected PLK1 Inhibitors. This table showcases the potency and selectivity of various inhibitors against PLK1 and other related kinases.

| Cell Line | Tissue Type | IC50 (µM) |

| MCF-7 | Breast | 1.58 |

| HepG2 | Liver | 3.17 |

| Bel7402 | Liver | 5.13 |

| MG63 | Bone | 6.25 |

| SaOS-2 | Bone | 1.56 |

| U-2OS | Bone | 1.06 |

| SH-SY5Y | Brain | 1.37 |

| HeLa | Cervix | 4.43 |

| HCT-116 | Colon | 3.55 |

| HT29 | Colon | 3.86 |

| PC3 | Prostate | 1.09 |

| A549 | Lung | 3.56 |

| MRC-5 (Normal) | Lung | 2.64 |

| HEK-293 (Normal) | Kidney | 8.66 |

| L02 (Normal) | Liver | 7.11 |

Table 2: Antiproliferative Activity of T521 in Various Human Cell Lines.[5] This table details the IC50 values of T521 across a panel of cancer and normal cell lines, indicating its broad-spectrum cytotoxic effects.[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the initial evaluation of PLK1 inhibitors.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the PLK1 inhibitor (e.g., T521) for a specified period, typically 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Kinase Inhibition Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PLK1.

-

Reaction Mixture: The assay is typically performed in a buffer containing recombinant PLK1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Inhibitor Addition: The PLK1 inhibitor is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified using methods such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays.

-

Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. For example, the IC50 of Volasertib (BI 6727) was determined to be 0.87 nM using a cell-free in vitro assay.[6]

Signaling Pathways and Experimental Workflows

The inhibition of PLK1 disrupts several critical cellular processes, leading to mitotic arrest and apoptosis in cancer cells.

PLK1 Signaling Pathway in Mitosis

PLK1 is a master regulator of mitosis. Its inhibition affects multiple downstream targets, leading to cell cycle arrest and cell death.

Figure 1. Simplified PLK1 signaling pathway in mitosis and the effect of its inhibition.

General Experimental Workflow for Evaluating PLK1 Inhibitors

The preclinical evaluation of a novel PLK1 inhibitor typically follows a standardized workflow to characterize its anticancer properties.

Figure 2. A general experimental workflow for the preclinical evaluation of PLK1 inhibitors.

Inhibition of PLK1 leads to defects in centrosome maturation, spindle assembly, and chromosome segregation, ultimately causing a mitotic arrest.[5][7] This prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to cancer cell death.[8] Studies have shown that PLK1 inhibitors can induce this "mitotic catastrophe" in a variety of cancer cell lines.[5] For instance, treatment of HeLa cells with the PLK1 inhibitor T521 resulted in defects in centrosome integrity, chromosome alignment, and spindle assembly, leading to apoptosis.[5] Furthermore, PLK1 inhibition has been shown to synergize with other anticancer agents, such as taxanes, in triple-negative breast cancer.

References

- 1. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity | MDPI [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]

Onvansertib (NMS-P937): A Technical Guide to a Selective PLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onvansertib (B609756) (also known as NMS-P937) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1, a serine/threonine kinase, is a critical regulator of mitotic progression, and its overexpression is frequently observed in a wide range of human cancers, correlating with poor prognosis.[2] Onvansertib induces mitotic arrest and subsequent apoptosis in cancer cells, demonstrating significant antitumor activity in both solid and hematologic malignancies.[3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative biological data, and key experimental methodologies used to characterize Onvansertib.

Chemical Structure and Properties

Onvansertib is a complex heterocyclic molecule with the systematic IUPAC name 1-(2-hydroxyethyl)-8-[[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)phenyl]amino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide.[4]

| Property | Value |

| IUPAC Name | 1-(2-hydroxyethyl)-8-[[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)phenyl]amino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide[4] |

| Canonical SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO[1] |

| Molecular Formula | C₂₄H₂₇F₃N₈O₃[1] |

| Molecular Weight | 532.5 g/mol [1] |

Mechanism of Action and Signaling Pathway

Onvansertib selectively inhibits PLK1, a master regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[5] Overexpression of PLK1 is a hallmark of many cancers and is associated with tumorigenesis and poor clinical outcomes.[2]

By inhibiting PLK1, Onvansertib disrupts the normal progression of mitosis, leading to cell cycle arrest in the G2/M phase.[6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[3] The selectivity of Onvansertib for PLK1 over other kinases, including PLK2 and PLK3, contributes to its favorable therapeutic window.[3]

Below is a diagram illustrating the central role of PLK1 in the cell cycle and the point of intervention for Onvansertib.

Quantitative Biological Data

The potency and selectivity of Onvansertib have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC₅₀ (nM) | Selectivity vs. PLK1 |

| PLK1 | 2[3] | - |

| PLK2 | >10,000[3] | >5000-fold[3] |

| PLK3 | >10,000[3] | >5000-fold[3] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A2780 | Ovarian | 42[3] |

| HCT116 | Colorectal | Not explicitly stated, but potent nanomolar activity observed[7] |

| HT29 | Colorectal | Not explicitly stated, but potent nanomolar activity observed[7] |

| Colo205 | Colorectal | Not explicitly stated, but potent nanomolar activity observed[7] |

| Group 3 Medulloblastoma | Brain | 4.90 - 6[8] |

| SHH Medulloblastoma | Brain | 27.94[8] |

| Normal Human Astrocytes (NHA) | Normal Brain | 131.60[8] |

Table 3: Clinical Trial Efficacy (Phase 2, CRDF-004)

| Treatment Arm (First-Line RAS-mutated mCRC) | Objective Response Rate (ORR) |

| Onvansertib (30mg) + Standard of Care | 64%[9] |

| Standard of Care (Control) | 33%[9] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize Onvansertib.

PLK1 Kinase Inhibition Assay (Trans-phosphorylation Assay)

This assay quantifies the ability of Onvansertib to inhibit the enzymatic activity of PLK1.

Detailed Methodology:

-

Reaction Setup: The kinase reaction is performed in a multi-well plate format. Each well contains recombinant PLK1 enzyme, a specific peptide substrate, and ATP labeled with ³³P (³³P-γ-ATP) in an optimized kinase buffer.[3]

-

Compound Addition: Serial dilutions of Onvansertib (or a vehicle control, e.g., DMSO) are added to the reaction wells.

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by PLK1.[10]

-

Reaction Termination: The reaction is stopped, and the unincorporated ³³P-γ-ATP is separated from the phosphorylated substrate. This can be achieved by adding an excess of ion exchange resin that binds ATP.[10]

-

Measurement: The amount of ³³P incorporated into the substrate is quantified using a scintillation counter. The measured radioactivity is directly proportional to the kinase activity.

-

Data Analysis: The percentage of inhibition for each concentration of Onvansertib is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in a culture after treatment with Onvansertib.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in opaque-walled multi-well plates (e.g., 96-well or 384-well) at a predetermined density and allowed to adhere overnight.[11]

-

Compound Treatment: The cells are treated with various concentrations of Onvansertib or a vehicle control for a specified duration (e.g., 72 hours).[3]

-

Reagent Addition: After the incubation period, the plate is equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium is added to each well.[11] This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal in the presence of ATP.

-

Incubation and Measurement: The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis and then incubated at room temperature for about 10 minutes to stabilize the luminescent signal.[11] The luminescence is then measured using a luminometer.

-